molecular formula C14H16N4O2 B3822897 1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide

Cat. No.: B3822897
M. Wt: 272.30 g/mol
InChI Key: SYSDBACGTNUMBU-UHFFFAOYSA-N
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Description

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of benzyl and dimethyl groups attached to the imidazole ring, along with two carboxamide groups. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine, dimethylamine, and a suitable dicarboxylic acid derivative can lead to the formation of the desired imidazole compound. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under reflux conditions in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:

    1-benzylimidazole: Lacks the dimethyl and carboxamide groups, resulting in different chemical and biological properties.

    4-N,5-N-dimethylimidazole-4,5-dicarboxamide:

    1-benzyl-4-N-methylimidazole-4,5-dicarboxamide: Contains only one methyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-benzyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-15-13(19)11-12(14(20)16-2)18(9-17-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSDBACGTNUMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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